molecular formula C9H12ClO3P B14197908 Dimethyl (2-chloro-5-methylphenyl)phosphonate CAS No. 920266-98-4

Dimethyl (2-chloro-5-methylphenyl)phosphonate

Cat. No.: B14197908
CAS No.: 920266-98-4
M. Wt: 234.61 g/mol
InChI Key: RJUSSXXADYYGSM-UHFFFAOYSA-N
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Description

Dimethyl (2-chloro-5-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chlorinated methylphenyl ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2-chloro-5-methylphenyl)phosphonate typically involves the reaction of 2-chloro-5-methylphenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the phosphorus atom of dimethyl phosphite, leading to the formation of the desired phosphonate ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-chloro-5-methylphenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.

Major Products Formed:

    Oxidation: Phosphonic acids and their esters.

    Reduction: Phosphine oxides.

    Substitution: Various substituted aromatic phosphonates.

Scientific Research Applications

Dimethyl (2-chloro-5-methylphenyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (2-chloro-5-methylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that catalyze phosphorylation reactions. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Dimethyl methylphosphonate: Similar in structure but lacks the chlorinated aromatic ring.

    Dimethyl phenylphosphonate: Contains a phenyl ring without the chlorine and methyl substituents.

    Dimethyl (2-chlorophenyl)phosphonate: Similar but lacks the methyl group on the aromatic ring.

Uniqueness: Dimethyl (2-chloro-5-methylphenyl)phosphonate is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

920266-98-4

Molecular Formula

C9H12ClO3P

Molecular Weight

234.61 g/mol

IUPAC Name

1-chloro-2-dimethoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C9H12ClO3P/c1-7-4-5-8(10)9(6-7)14(11,12-2)13-3/h4-6H,1-3H3

InChI Key

RJUSSXXADYYGSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)P(=O)(OC)OC

Origin of Product

United States

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